molecular formula C12H21NO3 B13548710 Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate

Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B13548710
M. Wt: 227.30 g/mol
InChI Key: OZNXIMCBZAVFCW-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate is a bicyclic compound that belongs to the family of azabicyclo compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common method includes the use of acyclic starting materials that contain the required stereochemical information to form the bicyclic scaffold in a stereocontrolled manner . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the substituents introduced .

Mechanism of Action

The mechanism by which tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate exerts its effects involves its interaction with specific molecular targets. For example, it can bind to nicotinic acetylcholine receptors, influencing neurotransmission and other cellular processes . The pathways involved in its action depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Biological Activity

Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate, a bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₉NO₃
  • Molecular Weight : 227.31 g/mol
  • CAS Number : 1824023-63-3
  • Purity : 95% .

Structural Representation

The compound features a bicyclic structure with a hydroxyl group and a tert-butyl ester, which is critical for its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to the azabicyclo[3.2.1]octane framework. For instance, derivatives of this structure have shown significant activity against a range of Gram-positive and Gram-negative bacteria.

Case Study: Inhibition of Bacterial Topoisomerases

A series of compounds derived from the azabicyclo[3.2.1]octane scaffold were evaluated for their ability to inhibit bacterial topoisomerases, which are crucial for bacterial DNA replication:

Compound IDTarget EnzymeIC₅₀ (nM)MIC (μg/mL)Bacterial Strains
7aGyrase<320.03125S. aureus, E. coli
7hTopo IV<1000.125K. pneumoniae, A. baumannii

These compounds exhibited low nanomolar inhibition against both GyrB and ParE enzymes, translating into potent antibacterial activity .

Enzyme Inhibition

The compound's structural features suggest it may interact with various enzymes involved in bacterial metabolism and replication:

  • DNA Gyrase : Essential for DNA supercoiling; inhibition leads to bacterial growth arrest.
  • Topoisomerase IV : Important for decatenating DNA during replication.

In vitro assays have demonstrated that derivatives of this compound can inhibit these enzymes effectively, thus showcasing their potential as antibacterial agents .

Synthesis and Evaluation

Research has focused on synthesizing various derivatives of the azabicyclo[3.2.1]octane framework to enhance biological activity:

  • Synthesis Methods : Various synthetic routes have been explored to modify the core structure, aiming to improve solubility and bioavailability.
  • Biological Evaluation : Compounds were tested against multiple bacterial strains using standard protocols to determine their MIC values and enzyme inhibition profiles.

Comparative Analysis

The following table summarizes some key findings from recent studies on related compounds:

Compound NameAntibacterial ActivityRemarks
This compoundBroad-spectrum against MDR strainsPromising lead compound
Tert-butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylateEffective against S. aureusLow toxicity observed
Tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylateModerate activityRequires further optimization

These findings indicate that modifications in the azabicyclo structure can significantly influence biological activity .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-8-6-9(13)4-5-10(8)14/h8-10,14H,4-7H2,1-3H3

InChI Key

OZNXIMCBZAVFCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CCC2O

Origin of Product

United States

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